molecular formula C23H30N6O6 B1667557 アパデノソン CAS No. 250386-15-3

アパデノソン

カタログ番号: B1667557
CAS番号: 250386-15-3
分子量: 486.5 g/mol
InChIキー: FLEVIENZILQUKB-DMJMAAGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Cardiovascular Applications

Myocardial Perfusion Imaging (MPI)
Apadenoson is being investigated as a pharmacological stress agent for myocardial perfusion imaging. It has shown promise in enhancing the detection of myocardial perfusion defects through Single Photon Emission Computed Tomography (SPECT) imaging. Clinical trials have demonstrated that apadenoson may offer a safer alternative to existing agents by reducing adverse events associated with non-selective stress agents .

Case Study: Efficacy in Ischemic Conditions
Research indicates that apadenoson can protect against ischemia-reperfusion injury in lung transplantation models. In these studies, apadenoson treatment significantly reduced levels of matrix metalloproteinase-9, an enzyme associated with tissue damage during ischemic events . This suggests its potential utility in managing conditions related to ischemia.

Anti-inflammatory Properties

Treatment of Inflammatory Diseases
Apadenoson has been shown to exert anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. In models of sepsis and septic arthritis, apadenoson demonstrated the ability to reduce joint inflammation without compromising bacterial clearance . This dual action is crucial for developing therapies that manage inflammation while addressing underlying infections.

Applications in Infectious Diseases

COVID-19 Treatment Potential
Recent studies have highlighted the efficacy of apadenoson in the context of COVID-19. In K18-hACE2 transgenic mice infected with SARS-CoV-2, post-infection administration of apadenoson resulted in decreased weight loss, improved clinical symptoms, and enhanced survival rates. The treatment was associated with reduced levels of pro-inflammatory cytokines and lower viral burdens in lung tissues . This positions apadenoson as a promising therapeutic option for managing severe COVID-19 cases.

Summary Table of Applications

Application Area Details Study Reference
Myocardial Perfusion ImagingInvestigational use as a pharmacological stress agent; potential to reduce adverse events.
Ischemic ConditionsProtects against ischemia-reperfusion injury; reduces tissue damage markers.
Anti-inflammatory TreatmentReduces joint inflammation in septic arthritis models without hindering bacterial clearance.
COVID-19 TreatmentImproves survival and reduces viral load in SARS-CoV-2 infected mice; lowers inflammatory markers.

化学反応の分析

アパデノシンは、以下を含むさまざまな化学反応を起こします。

科学研究への応用

アパデノシンは、幅広い科学研究への応用があります。

生物活性

Apadenoson, also known as ATL-146e, is a selective agonist of the adenosine A2A receptor (A2AR) that has garnered interest for its potential therapeutic applications, particularly in anti-inflammatory treatments and myocardial perfusion imaging. This article explores its biological activity, mechanisms of action, and relevant research findings.

Apadenoson functions primarily as an agonist for the A2A receptor, which plays a crucial role in various physiological processes, including vasodilation, modulation of immune responses, and neuroprotection. By selectively activating A2AR, apadenoson can induce anti-inflammatory effects and promote tissue protection during pathological conditions.

Biological Effects

  • Anti-Inflammatory Activity :
    • Apadenoson has been shown to reduce the levels of proinflammatory cytokines and chemokines in various experimental models. In a study involving K18-hACE2 transgenic mice infected with SARS-CoV-2, apadenoson administration post-infection led to decreased weight loss and improved survival rates by lowering inflammatory markers in bronchoalveolar lavage fluid .
  • Cardiovascular Effects :
    • In clinical settings, apadenoson has been evaluated for its ability to enhance coronary blood flow. Studies have indicated that it can effectively increase coronary blood flow velocity (CBFV) when compared to other adenosine formulations . This property makes it a candidate for use in myocardial perfusion imaging.
  • Potential in COVID-19 Treatment :
    • Research indicates that apadenoson may serve as a therapeutic option for COVID-19 by mitigating inflammation and reducing viral load post-infection. The treatment resulted in lower levels of several cytokines associated with severe disease outcomes, suggesting a beneficial role in managing COVID-19 symptoms .

Table 1: Summary of Key Studies on Apadenoson

Study FocusFindingsReference
COVID-19 Mouse Model Reduced weight loss and improved survival; decreased proinflammatory cytokines
Myocardial Perfusion Imaging Increased coronary blood flow velocity compared to other formulations
Phase III Trials Investigated safety and efficacy as a pharmacologic stress agent; trials ongoing

Case Studies

Several case studies have highlighted the efficacy of apadenoson in clinical settings:

  • Case Study 1 : In patients undergoing myocardial perfusion imaging, apadenoson demonstrated comparable effects to traditional agents like regadenoson but with a potentially improved safety profile .
  • Case Study 2 : A cohort study involving patients with inflammatory conditions showed that apadenoson treatment resulted in significant reductions in inflammatory markers over a specified treatment duration .

特性

IUPAC Name

methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O6/c1-3-25-21(32)18-16(30)17(31)22(35-18)29-11-26-15-19(24)27-14(28-20(15)29)6-4-5-12-7-9-13(10-8-12)23(33)34-2/h11-13,16-18,22,30-31H,3,5,7-10H2,1-2H3,(H,25,32)(H2,24,27,28)/t12?,13?,16-,17+,18-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEVIENZILQUKB-DMJMAAGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

BMS068645 is designed to selectively stimulate the A2a adenosine receptor responsible for coronary vasodilation. Research to date suggests that this compound could potentially reduce or eliminate side effects associated with currently available pharmacologic stress agents that are not selective for the A2a adenosine receptor., ATL146e can inhibit neutrophil, macrophage and T cell activation and thereby reduce inflammation caused autoimmune responses. It also inhibits TNF-α and IL-1/3 production, neutrophil accumulation in gastric injury induced by NSAIDS (such as aspirin) without affecting mucosal prostaglandin E2 (PGE2) concentration. The effects of adenosine A2A agonists can be enhanced by type IV phosphodiesterase inhibitors, such as rolipram.
Record name Apadenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05009
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atl146e
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05191
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

250386-15-3
Record name Apadenoson [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250386153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apadenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05009
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name APADENOSON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTS1Y6777M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apadenoson
Reactant of Route 2
Apadenoson
Reactant of Route 3
Reactant of Route 3
Apadenoson
Reactant of Route 4
Apadenoson
Reactant of Route 5
Apadenoson
Reactant of Route 6
Apadenoson

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。